2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL
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Description
2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.30 g/mol. The purity is usually 95%.
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Biological Activity
2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core substituted with an aminophenyl vinyl group. This structure is significant as it influences the compound's interaction with biological targets, enhancing its potential efficacy against various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. Research indicates that the compound may inhibit enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it shows promise in antimicrobial applications by targeting microbial DNA gyrase, which is crucial for bacterial DNA replication .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. It exhibited an IC50 value lower than 10 µM in these assays, indicating potent antiproliferative effects .
- Mechanism of Action : The induction of caspase-dependent apoptosis was observed, suggesting that the compound triggers programmed cell death pathways in cancer cells. Molecular docking studies have predicted binding to the XIAP protein, which plays a role in inhibiting apoptosis .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens:
- Bacterial Inhibition : The compound showed effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. In particular, it inhibited Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Fungal Activity : In vitro tests indicated antifungal activity against Candida species and Aspergillus niger, suggesting its potential as a therapeutic agent for fungal infections .
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
Properties
IUPAC Name |
2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-15-6-2-1-4-12(15)8-10-14-11-9-13-5-3-7-16(20)17(13)19-14/h1-11,20H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUDUYWZJMYLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391961 |
Source
|
Record name | 2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
429651-60-5 |
Source
|
Record name | 2-[2-(2-aminophenyl)ethenyl]quinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.